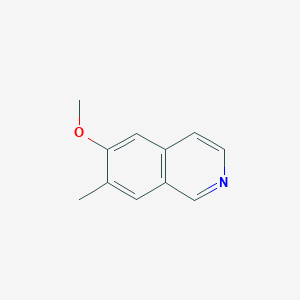

6-Methoxy-7-methylisoquinoline

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H11NO |

|---|---|

Poids moléculaire |

173.21 g/mol |

Nom IUPAC |

6-methoxy-7-methylisoquinoline |

InChI |

InChI=1S/C11H11NO/c1-8-5-10-7-12-4-3-9(10)6-11(8)13-2/h3-7H,1-2H3 |

Clé InChI |

SYRAHQKWRGBSDQ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=CN=C2)C=C1OC |

SMILES canonique |

CC1=CC2=C(C=CN=C2)C=C1OC |

Origine du produit |

United States |

Synthetic Strategies for Substituted Isoquinolines

General Methodologies for Isoquinoline (B145761) Ring System Construction

The formation of the isoquinoline ring system is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable pathways to this scaffold. organicreactions.orgnih.govpnas.orgacs.orgwikipedia.org These methods typically involve the construction of the pyridine (B92270) ring fused to a benzene (B151609) ring, starting from appropriately substituted phenyl precursors.

Cyclization Reactions in Isoquinoline Synthesis

The core of isoquinoline synthesis lies in the cyclization step, where the bicyclic ring system is formed. Three classical and widely used methods are the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. organicreactions.orgnih.govwikipedia.orgwikipedia.org

The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgscispace.com This reaction yields a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the aromatic isoquinoline. For the synthesis of 6-Methoxy-7-methylisoquinoline, a potential starting material would be N-acetyl-2-(3-methoxy-4-methylphenyl)ethylamine. The success of this reaction often depends on the electronic nature of the aromatic ring, with electron-donating groups, such as the methoxy (B1213986) and methyl groups in the precursor, generally facilitating the electrophilic aromatic substitution. wikipedia.org

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, catalyzed by an acid. wikipedia.orgnih.govthermofisher.com To obtain an aromatic isoquinoline, a subsequent dehydrogenation step is necessary. A plausible precursor for this compound via this method would be 3-methoxy-4-methylphenethylamine. cymitquimica.com The choice of the aldehyde component determines the substituent at the C-1 position of the resulting isoquinoline.

The Pomeranz-Fritsch reaction (and its modifications) offers a direct route to isoquinolines by the acid-catalyzed cyclization of a benzalaminoacetal, formed from a substituted benzaldehyde (B42025) and an aminoacetal. organicreactions.orgnih.govacs.orgresearchgate.net This method can be particularly useful for preparing isoquinolines with substitution patterns that are difficult to achieve with other methods. organicreactions.org

| Reaction | Precursor Type | Intermediate/Product | Key Reagents |

| Bischler-Napieralski | β-phenylethylamide | 3,4-Dihydroisoquinoline | POCl₃, P₂O₅ |

| Pictet-Spengler | β-arylethylamine | Tetrahydroisoquinoline | Aldehyde/Ketone, Acid |

| Pomeranz-Fritsch | Benzaldehyde, Aminoacetal | Isoquinoline | Acid |

Dehydrogenation Approaches for Aromatic Isoquinolines

When synthetic routes like the Pictet-Spengler or Bischler-Napieralski reactions are used, the initial products are tetrahydroisoquinolines or dihydroisoquinolines, respectively. To obtain the fully aromatic this compound, a final dehydrogenation step is required.

Common methods for this aromatization include catalytic dehydrogenation using palladium on carbon (Pd/C) at elevated temperatures. thermofisher.com Other oxidizing agents that can be employed include manganese dioxide (MnO₂), potassium permanganate (B83412) (KMnO₄), or sulfur. The choice of the dehydrogenating agent depends on the stability of the substituents on the isoquinoline core.

Enantioselective Synthesis Techniques

The introduction of chirality is a critical aspect in the synthesis of many biologically active isoquinoline alkaloids. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule.

Asymmetric Induction in Isoquinoline Derivative Preparation

Asymmetric induction refers to the preferential formation of one diastereomer over another in a chemical reaction. bldpharm.com In the context of isoquinoline synthesis, if a chiral center is present in the starting material, it can influence the stereochemical outcome of the cyclization reaction. For instance, using an enantiomerically pure β-phenylethylamine derivative in a Pictet-Spengler reaction can lead to a diastereoselective formation of the corresponding tetrahydroisoquinoline.

Utilization of Chiral Auxiliaries and Catalysts

A powerful strategy for enantioselective synthesis involves the use of chiral auxiliaries or chiral catalysts. A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is then removed. Natural amino acids or their derivatives are frequently used as chiral auxiliaries. bldpharm.com

Alternatively, a small amount of a chiral catalyst can be used to generate a large amount of an enantiomerically enriched product. Chiral catalysts, such as complexes of transition metals with chiral ligands, can be highly effective in reactions like asymmetric hydrogenation of dihydroisoquinolines to yield chiral tetrahydroisoquinolines.

Regioselective Functionalization of the Isoquinoline Core

Regioselective functionalization allows for the introduction of substituents at specific positions of an existing isoquinoline ring. This approach is particularly useful when the desired substituted precursors for cyclization reactions are not readily accessible.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In the case of isoquinolines, the nitrogen atom can direct a metalating agent, such as an organolithium reagent, to the C-1 or C-8 position. Subsequent reaction with an electrophile, like a methylating agent, can introduce a substituent at that specific position. beilstein-journals.orgbeilstein-journals.orgrsc.orgrsc.orgresearchgate.netnih.govbeilstein-journals.org To achieve the 6-methoxy-7-methyl substitution pattern through this method, one would likely start with a pre-functionalized isoquinoline and introduce the second substituent regioselectively. For example, direct metalation of 7-benzyloxy-6-methoxyisoquinoline has been shown to occur at C-1, which can then be methylated. nih.gov While this does not directly yield the target compound, it illustrates the principle of regioselective functionalization. The challenge remains in directing functionalization to the C-6 and C-7 positions if starting from an unsubstituted isoquinoline.

Direct Metalation Strategies

Direct metalation has emerged as a powerful tool for the regioselective functionalization of the isoquinoline nucleus, particularly at the C1 position. This method involves the deprotonation of an aromatic C-H bond by a strong base, followed by quenching the resulting organometallic intermediate with an electrophile.

A notable application of this strategy is in the synthesis of 1-methylisoquinoline (B155361) alkaloids. For instance, the direct metalation of 7-benzyloxy-6-methoxyisoquinoline using a sterically hindered amide base like TMPMgCl·LiCl (Knochel-Hauser base) has been successfully employed. beilstein-journals.orgbeilstein-journals.org This base selectively deprotonates the C1 position, which is the most acidic proton on the isoquinoline ring due to the inductive effect of the adjacent nitrogen atom. beilstein-journals.org The resulting magnesiated intermediate can then be treated with an electrophile, such as a methylating agent, to introduce a methyl group at C1. beilstein-journals.orgnih.gov

An alternative to direct methylation involves quenching the metalated intermediate with Eschenmoser's salt, which introduces an aminomethyl group. beilstein-journals.orgnih.gov This is followed by quaternization with iodomethane (B122720) and subsequent hydrogenolysis to yield the 1-methylisoquinoline. beilstein-journals.orgnih.gov This two-step process can sometimes be more efficient and offer easier purification compared to direct methylation. beilstein-journals.org

| Base | Substrate | Intermediate | Product | Reference |

| TMPMgCl·LiCl | 7-Benzyloxy-6-methoxyisoquinoline | 1-Magnesiated isoquinoline | 7-Benzyloxy-6-methoxy-1-methylisoquinoline | beilstein-journals.orgbeilstein-journals.org |

| TMPMgCl·LiCl | 7-Benzyloxy-6-methoxyisoquinoline | 1-Magnesiated isoquinoline | 1-(Dimethylaminomethyl)-7-benzyloxy-6-methoxyisoquinoline | beilstein-journals.org |

Introduction of Methyl and Methoxy Substituents

The introduction of methyl and methoxy groups onto the isoquinoline scaffold can be achieved either by starting with appropriately substituted precursors or by subsequent functionalization of the isoquinoline ring.

In the synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline, a key intermediate is 7-benzyloxy-6-methoxyisoquinoline. beilstein-journals.org The methoxy group at the C6 position is present in the starting material, which is prepared from a commercially available precursor. beilstein-journals.org The methyl group at C1 is introduced via the direct metalation strategy as described above. beilstein-journals.org

Another approach involves the construction of the isoquinoline ring from a substituted phenylethylamine derivative. The Bischler-Napieralski reaction, for example, involves the cyclodehydration of an N-acylated-β-phenylethylamine using a Lewis acid like phosphoryl chloride or phosphorus pentoxide. gcwgandhinagar.com By using a phenylethylamine with the desired methoxy and methyl substitution pattern on the phenyl ring, one can construct the corresponding substituted 3,4-dihydroisoquinoline, which can then be aromatized to the isoquinoline.

The introduction of methoxy groups can also be achieved through methoxylation reactions on a pre-formed isoquinoline ring, for example, by nucleophilic aromatic substitution on a suitably activated precursor or through other functional group interconversions. evitachem.com

| Method | Precursor | Reagents | Product | Reference |

| Metalation/Methylation | 7-Benzyloxy-6-methoxyisoquinoline | 1. TMPMgCl·LiCl 2. MeI | 7-Benzyloxy-6-methoxy-1-methylisoquinoline | beilstein-journals.org |

| Bischler-Napieralski | N-Acyl-β-(methoxyphenyl)ethylamine | POCl₃, then dehydrogenation | Methoxy-substituted isoquinoline | gcwgandhinagar.com |

Specific Examples of Functional Group Introduction (e.g., nitration, oxidation)

While specific studies on the nitration and oxidation of this compound are not prevalent, the reactivity of the isoquinoline ring system provides insights into potential transformations.

Nitration: Electrophilic substitution reactions on the isoquinoline ring, such as nitration, typically occur on the benzene ring at positions 5 and 8. gcwgandhinagar.com The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.com Therefore, treatment of this compound with a nitrating mixture (e.g., nitric acid and sulfuric acid) would be expected to yield a mixture of 6-methoxy-7-methyl-5-nitroisoquinoline and 6-methoxy-7-methyl-8-nitroisoquinoline. The directing effects of the existing methoxy and methyl groups would influence the regioselectivity of this reaction. In some cases, nitration can be directed to the pyridine ring under specific conditions. For example, the introduction of a nitro group at C-1 in isoquinolines has been achieved using a mixture of potassium nitrite (B80452), dimethylsulfoxide, and acetic anhydride. iust.ac.ir Nitration of pyrrolo[2,1-a]isoquinolines has also been achieved using sodium nitrite in hexafluoroisopropanol (HFIP). researchgate.net

Oxidation: The oxidation of isoquinoline can lead to different products depending on the oxidant and reaction conditions. Oxidation with alkaline potassium permanganate typically cleaves the benzene ring to yield a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid. gcwgandhinagar.comshahucollegelatur.org.in The presence of substituents on the benzene ring can influence the outcome. For example, the oxidation of 5-aminoisoquinoline (B16527) with KMnO4 affects only the benzene ring, while with 5-nitroisoquinoline (B18046), only the pyridine ring is oxidized. shahucollegelatur.org.in Oxidation of the nitrogen atom to form an N-oxide is also a common reaction, often achieved using peroxy acids. gcwgandhinagar.com The methyl group at C7 could also be susceptible to oxidation to a carboxylic acid or an aldehyde under appropriate conditions. For instance, selenium dioxide has been used to oxidize a methyl group at C1 of an isoquinoline derivative to an aldehyde. acs.org

| Reaction | Reagents | Expected Product(s) | Reference |

| Nitration | HNO₃/H₂SO₄ | 6-Methoxy-7-methyl-5-nitroisoquinoline & 6-Methoxy-7-methyl-8-nitroisoquinoline | gcwgandhinagar.com |

| Oxidation | Alkaline KMnO₄ | Cleavage products | gcwgandhinagar.comshahucollegelatur.org.in |

| N-Oxidation | Peroxy acid | This compound N-oxide | gcwgandhinagar.com |

| Methyl Group Oxidation | SeO₂ | 6-Methoxyisoquinoline-7-carbaldehyde | acs.org |

Synthesis of Tricyclic and Polycyclic Isoquinoline Derivatives

The isoquinoline scaffold serves as a building block for the synthesis of more complex fused heterocyclic systems.

Cycloaddition Reactions (e.g., with acetylenedicarboxylates)

Cycloaddition reactions are a powerful method for constructing polycyclic systems containing the isoquinoline motif. Isoquinolinium ylides, which can be generated in situ from the corresponding N-substituted isoquinolinium salts in the presence of a base, are common 1,3-dipoles used in [3+2] cycloaddition reactions with various dipolarophiles. nih.govmdpi.com For example, the reaction of isoquinolinium ylides with activated alkynes like dialkyl acetylenedicarboxylates leads to the formation of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. mdpi.com

A three-component reaction involving isoquinoline, dialkyl acetylenedicarboxylates, and 3-acetyl coumarins has been reported to yield fused pentacyclic chromeno[3',4':3,4]pyrido[2,1-a]isoquinolines via a 1,4-dipolar cycloaddition. nih.gov

| Reaction Type | Reactants | Product | Reference |

| [3+2] Cycloaddition | Isoquinolinium ylide, Dialkyl acetylenedicarboxylate | Pyrrolo[2,1-a]isoquinoline | mdpi.com |

| [3+3] Cycloaddition | Isoquinoline N-oxides, α-Halohydroxamates | 1,11b-dihydro- mdpi.comCurrent time information in Bangalore, IN.rsc.orgoxadiazino[3,2-a]isoquinolin-2(3H)-ones | rsc.org |

| 1,4-Dipolar Cycloaddition | Isoquinoline, Dialkyl acetylenedicarboxylate, 3-Acetyl coumarin | Chromeno[3',4':3,4]pyrido[2,1-a]isoquinoline | nih.gov |

Photolytic Cyclization Reactions

Photochemical reactions provide another avenue for the synthesis of polycyclic isoquinoline derivatives. Intramolecular photolytic cyclization is a key step in the synthesis of certain aporphine (B1220529) and oxoaporphine alkaloids, which feature a tetracyclic core. d-nb.info This often involves the cyclization of a 1-benzylisoquinoline (B1618099) or a 1-benzoylisoquinoline precursor.

Visible-light-induced radical cascade cyclization reactions have also been developed for the synthesis of fused isoquinoline systems. rsc.orgacs.orgresearchgate.netresearchgate.netacs.org For instance, the synthesis of indolo[2,1-a]isoquinoline derivatives can be achieved through a photocatalyzed transformation under mild, redox-neutral conditions. rsc.org

Synthesis of Isoquinoline Alkaloids with Methoxy and Methyl Substituents

Many naturally occurring isoquinoline alkaloids possess methoxy and methyl substituents, which are crucial for their biological activity. The synthetic strategies discussed previously are directly applicable to the total synthesis of these complex molecules.

The total synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline, an alkaloid itself, serves as a prime example. beilstein-journals.orgnih.gov The synthesis starts from a precursor already containing the 6-methoxy group, and the 1-methyl group is introduced via regioselective direct metalation. beilstein-journals.orgbeilstein-journals.org The 7-hydroxy group is initially protected as a benzyl (B1604629) ether and deprotected in the final step. beilstein-journals.org

The synthesis of aaptamine, a marine alkaloid with a 1H-benzo[de] Current time information in Bangalore, IN.beilstein-journals.orgnaphthyridine core, has been achieved starting from 6,7-dimethoxy-1-methylisoquinoline. rsc.org This synthesis involves nitration at C-8, oxidation of the C1-methyl group to an aldehyde, and subsequent condensation and cyclization steps. rsc.org

The structural diversity of isoquinoline alkaloids is vast, and many synthetic routes have been developed to access them. rsc.orgresearchgate.net These syntheses often rely on key reactions such as the Bischler-Napieralski or Pictet-Spengler reactions for the construction of the isoquinoline core, followed by various functional group manipulations and cyclization reactions to build the final polycyclic framework. gcwgandhinagar.com

| Alkaloid | Key Precursor | Key Reaction(s) | Reference |

| 7-Hydroxy-6-methoxy-1-methylisoquinoline | 7-Benzyloxy-6-methoxyisoquinoline | Direct metalation, Methylation, Deprotection | beilstein-journals.orgnih.gov |

| Aaptamine | 6,7-Dimethoxy-1-methylisoquinoline | Nitration, Oxidation, Condensation, Cyclization | rsc.org |

Chemical Reactivity and Transformations of Isoquinoline Derivatives

Oxidation Reactions on Substituted Isoquinoline (B145761) Scaffolds

Oxidation reactions of isoquinoline derivatives can proceed at various sites, including the nitrogen atom, the heterocyclic ring, or the substituents, depending on the oxidant and reaction conditions.

The nitrogen atom of the isoquinoline ring can be oxidized to form an N-oxide. For instance, the oxidation of 2-substituted pyridines and quinolines with dimethyldioxirane (B1199080) has been shown to produce the corresponding N-oxides quantitatively in many cases. researchgate.net This reaction is sensitive to steric effects, with substitution at the 2-position and peri-interactions potentially reducing reactivity. researchgate.net

Oxidation can also occur on the carbon framework. The oxidation of isoquinoline itself with alkaline potassium permanganate (B83412) results in the cleavage of the pyridine (B92270) ring to yield a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid. shahucollegelatur.org.in However, under neutral conditions with KMnO4, the benzene (B151609) ring is preferentially oxidized, affording phthalimide. shahucollegelatur.org.in The presence of substituents dramatically influences the outcome. For example, 5-aminoisoquinoline (B16527) oxidation with KMnO4 affects only the benzene ring, while 5-nitroisoquinoline (B18046) sees the pyridine ring oxidized. shahucollegelatur.org.in

In more complex systems, such as 1-methylenedihydroisoquinoline enamides, oxidation with lead tetraacetate can lead to a novel N→C oxidative rearrangement, forming esters of 1-hydroxymethyl-3,4-dihydroisoquinolines. rsc.org

Nucleophilic Substitution and Addition Reactions

The pyridine ring of isoquinoline is electron-deficient and thus susceptible to nucleophilic attack, particularly at positions 1 and 3. iust.ac.ir Nucleophilic substitution on isoquinoline generally favors the C1 position due to the ability of the adjacent benzene ring to stabilize the negative charge in the transition state. quora.com This is exemplified by the reaction of isoquinoline with potassium amide in liquid ammonia, which yields 1-aminoisoquinoline. iust.ac.ir

The presence of activating groups can facilitate nucleophilic substitution. For instance, the introduction of a nitro group at C-1 can be achieved using a mixture of potassium nitrite (B80452), dimethylsulfoxide, and acetic anhydride. iust.ac.ir Halogenated isoquinolines are also important intermediates for nucleophilic substitution reactions. For example, 1-fluoroisoquinoline (B3351730) is anticipated to allow for further diversification at the C1 position through standard nucleophilic aromatic substitution reactions. nih.gov Similarly, 8-bromo-1-methoxy-7-methylisoquinoline (B11757134) can participate in nucleophilic substitution at the bromine-bearing position. smolecule.com

Metalation of isoquinolines followed by reaction with electrophiles is another powerful method for functionalization. Direct metalation of 7-benzyloxy-6-methoxyisoquinoline with Knochel–Hauser base (TMPMgCl∙LiCl), followed by cuprate-mediated methylation, has been used in the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline. nih.govbeilstein-journals.org

Rearrangement Reactions

Substituted isoquinolines can undergo various rearrangement reactions, often triggered by specific reagents or conditions, leading to structurally diverse products.

One notable example is the Gabriel–Colman rearrangement, where a phthalimido ester reacts with a strong base to form a substituted isoquinoline through a ring expansion mechanism. wikipedia.org This reaction proceeds via the formation of a carbanion, which is facilitated by an electron-withdrawing group. wikipedia.org

The Claisen rearrangement has been observed in allyloxy-substituted isoquinolines. acs.org Another interesting transformation is the dehydrogenation of 7,8-dihydroisoquinolines in the presence of iodic acid, which can lead to rearranged 1,7-substituted isoquinolines, with the outcome being dependent on the electronic nature of the substituents. rsc.org Strong electron-donating groups favor the formation of the rearrangement product. rsc.org

Oxidative rearrangements are also known. The oxidation of disubstituted 1-methylenedihydroisoquinoline enamides with lead tetraacetate results in an N→C oxidative rearrangement. rsc.org

| Reaction Type | Reagents/Conditions | Product Type | Ref. |

| N-Oxidation | Dimethyldioxirane | N-Oxide | researchgate.net |

| Ring Oxidation | Alkaline KMnO4 | Phthalic acid, Pyridine-3,4-dicarboxylic acid | shahucollegelatur.org.in |

| Nucleophilic Amination | KNH2/liq. NH3 | 1-Aminoisoquinoline | iust.ac.ir |

| Gabriel–Colman Rearrangement | Strong base (e.g., alkoxide) | Substituted Isoquinoline | wikipedia.org |

| Dehydrogenation/Rearrangement | Iodic Acid | 1,7-Substituted Isoquinoline | rsc.org |

Pschorr Reactions for Complex Isoquinoline Systems

The Pschorr reaction is a classical method for intramolecular aryl-aryl bond formation via the decomposition of a diazonium salt, and it has been applied to the synthesis of complex polycyclic systems containing the isoquinoline core. tandfonline.comclockss.orgresearchgate.netsemanticscholar.org This reaction can proceed through either an ionic or a radical pathway, depending on the reaction conditions. researchgate.netsemanticscholar.org

The Pschorr reaction has been utilized in the synthesis of aporphines and homoaporphines from appropriately substituted 1-phenethylisoquinoline precursors. tandfonline.com For example, the photolysis of the diazonium salt derived from 1-(2-aminophenethyl)- and 1-(2-aminophenyl)-tetrahydroisoquinolines can lead to the formation of homoaporphine and other cyclized products. tandfonline.com The reaction can sometimes lead to abnormal products in addition to the expected cyclized compounds. tandfonline.com

The synthesis of O-methylandrocymbine, a homomorphinandienone alkaloid, was accomplished through a photo-Pschorr reaction of a 1-(2-aminophenethyl)-tetrahydroisoquinoline derivative. clockss.org The thermal decomposition of the diazonium salt in this case led to a spiroisoquinoline. clockss.org

| Precursor Type | Reaction Conditions | Key Product Type | Ref. |

| 1-(2-Aminophenethyl)tetrahydroisoquinoline | Diazotization, Photolysis | Homoaporphine | tandfonline.com |

| 1-(2-Aminophenyl)tetrahydroisoquinoline | Diazotization, Thermal Decomposition | Deaminated and Phenolic Isoquinolines | tandfonline.com |

| 1-(2-Amino-3,4,5-trimethoxyphenethyl)-tetrahydroisoquinoline | Diazotization, Photolysis | O-Methylandrocymbine (Homomorphinandienone) | clockss.org |

Spectroscopic and Advanced Analytical Methodologies in Isoquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a compound like 6-Methoxy-7-methylisoquinoline, both ¹H NMR and ¹³C NMR spectroscopy would be essential.

¹H NMR Spectroscopy: This technique would provide information about the chemical environment of the hydrogen atoms. Expected signals would include distinct singlets for the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) protons. The aromatic protons on the isoquinoline (B145761) core would appear as a set of doublets, triplets, or multiplets, with their specific chemical shifts and coupling constants (J-values) confirming their relative positions (ortho, meta, para). For instance, the electronic effects of the methoxy and methyl groups would influence the resonance of adjacent protons. uba.ar

¹³C NMR Spectroscopy: This analysis would identify all unique carbon atoms in the molecule. The spectrum would show distinct signals for the methyl and methoxy carbons, as well as for each carbon in the isoquinoline ring system. The chemical shifts of the aromatic carbons would be particularly informative for confirming the substitution pattern. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish connectivity between protons and carbons, definitively assembling the molecular structure.

Currently, specific ¹H and ¹³C NMR chemical shift data for this compound are not documented in the reviewed scientific literature.

Mass Spectrometry Techniques (e.g., HRMS-TOF, LC-MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) mass spectrometry would provide a highly accurate mass measurement for the molecular ion of this compound (C₁₁H₁₁NO). This allows for the determination of its elemental formula, distinguishing it from other isobaric compounds. Predicted data for the related isomer, 6-methoxy-7-methylquinoline, suggests an [M+H]⁺ adduct at an m/z of 174.09134. uni.lu Similar accuracy would be expected for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. dshs-koeln.de It is particularly useful for analyzing complex mixtures and confirming the presence of a target compound. The fragmentation pattern (tandem MS or MS/MS) obtained after collision-induced dissociation would yield characteristic fragment ions, providing further structural confirmation. dshs-koeln.de

Specific experimental mass spectra or fragmentation patterns for this compound have not been found in the available literature.

Chromatographic Separations (e.g., HPLC, UPLC, Flash Chromatography, TLC)

Chromatographic methods are fundamental for the purification, isolation, and analytical separation of chemical compounds. The choice of technique depends on the scale and purpose of the separation.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method often used to monitor the progress of chemical reactions and to get a preliminary assessment of compound purity. For substituted isoquinolines, a typical system might involve a silica (B1680970) gel plate as the stationary phase and a mixture of nonpolar and polar solvents (e.g., petroleum ether and ethyl acetate) as the mobile phase. mdpi.commalariaworld.org

Flash Chromatography: This technique is used for preparative purification of compounds from synthesis reaction mixtures. It utilizes a stationary phase like silica gel, and the solvent system is typically optimized using TLC first. malariaworld.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are high-resolution techniques used for both analytical and preparative purposes. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid for MS compatibility, is commonly employed for the analysis of isoquinoline derivatives. scirp.org

While these chromatographic techniques are standard for the separation and purification of substituted isoquinolines, specific retention times, mobile phase compositions, or Rƒ values for this compound are not available in the reviewed scientific sources.

Computational Chemistry and Molecular Modeling Studies of Isoquinoline Derivatives

Electronic Properties and Reactivity Prediction

Computational quantum chemistry methods are pivotal in predicting the electronic properties and reactivity of isoquinoline (B145761) derivatives like 6-Methoxy-7-methylisoquinoline. Techniques such as Density Functional Theory (DFT) are employed to calculate various molecular descriptors that offer a quantitative understanding of a molecule's behavior. escholarship.org

One of the core applications of these methods is the optimization of the molecular geometry to find its lowest energy conformation. nih.gov From this optimized structure, a wealth of electronic properties can be derived. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which indicate the regions of a molecule that are electron-rich or electron-poor. These maps are invaluable for predicting how a molecule will interact with other molecules, such as electrophiles or nucleophiles.

Key electronic descriptors that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Other calculated parameters, such as ionization potential, electron affinity, electronegativity, hardness, and softness, further refine the prediction of reactivity. These descriptors help in understanding the molecule's susceptibility to different types of chemical reactions. For example, Fukui functions can be calculated to predict the most likely sites for nucleophilic, electrophilic, or radical attack on the isoquinoline ring system.

Table 1: Calculated Electronic Properties of an Isoquinoline Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 7.0 eV |

| Electron Affinity | 0.8 eV |

| Electronegativity | 3.9 eV |

| Hardness | 2.65 eV |

| Softness | 0.38 eV⁻¹ |

Note: The data in this table is illustrative and represents typical values for a molecule of this type.

Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving isoquinoline derivatives. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. escholarship.org This information is crucial for understanding how a reaction proceeds and for optimizing reaction conditions to favor the desired products.

For instance, in the synthesis of isoquinoline derivatives, computational methods can be used to study the feasibility of different cyclization strategies or the regioselectivity of substitution reactions. By calculating the activation energies for competing pathways, it is possible to predict which product is more likely to form.

Structure-Affinity Relationship (SAR) Modeling for Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For isoquinoline derivatives, QSAR studies are instrumental in identifying the key molecular features that govern their interaction with biological targets.

The first step in QSAR modeling is to generate a set of molecular descriptors for each compound in a training set with known biological activity. These descriptors can be categorized based on their dimensionality (1D, 2D, or 3D) and can represent various aspects of the molecule, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties, and steric features. nih.gov

Once the descriptors are calculated, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. nih.govresearchgate.net A statistically robust QSAR model can then be used to predict the activity of new, untested isoquinoline derivatives.

These models help in understanding which structural modifications are likely to enhance the desired biological activity. For example, a QSAR study might reveal that increasing the hydrophobicity of a particular region of the isoquinoline scaffold leads to a stronger interaction with the target protein. This information can then guide the design of more potent analogs.

Ligand-Receptor Interaction Modeling

Understanding how a ligand binds to its receptor is fundamental for rational drug design. nih.govfrontiersin.org Ligand-receptor interaction modeling, primarily through molecular docking and molecular dynamics (MD) simulations, provides a detailed picture of the binding process at the atomic level. nih.govnih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This technique is widely used to screen virtual libraries of compounds to identify potential new ligands for a biological target. For isoquinoline derivatives, docking studies can help to understand how they fit into the binding site of a receptor and to identify the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. sav.sk

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations provide insights into the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the receptor upon binding. These simulations can also be used to calculate the binding free energy, which is a more accurate measure of the binding affinity than the scoring functions used in docking. sav.sk

Homology modeling is another important tool in this context, especially when the experimental structure of the target receptor is not available. nih.gov By using the amino acid sequence of the target protein, a 3D model of the receptor can be built based on the known structure of a homologous protein. This model can then be used for subsequent docking and MD simulation studies.

Table 2: Key Interactions Identified from Ligand-Receptor Modeling of an Isoquinoline Derivative

| Interacting Residue | Interaction Type | Distance (Å) |

| TYR 123 | Hydrogen Bond | 2.8 |

| PHE 234 | Pi-Pi Stacking | 3.5 |

| LEU 89 | Hydrophobic | 4.1 |

| ASP 122 | Salt Bridge | 3.2 |

Note: The data in this table is illustrative and represents typical interactions observed in such studies.

Biological Activities and Mechanistic Investigations of Isoquinoline Derivatives

In Vitro Pharmacological Activity Screening

Antioxidant Activity

No studies reporting the antioxidant activity of 6-Methoxy-7-methylisoquinoline were found.

Anti-inflammatory Properties

No research detailing the anti-inflammatory properties of this compound could be identified.

Antimicrobial and Antibacterial Efficacy

There is no available data on the antimicrobial or antibacterial efficacy of this compound.

Antitumor and Cytotoxic Effects

No published research on the antitumor or cytotoxic effects of this compound was discovered.

Neuroprotective Potential

The neuroprotective potential of this compound has not been investigated in any available scientific literature.

Analgesic and Antipyretic Activities

No studies concerning the analgesic or antipyretic activities of this compound were found.

Receptor Binding Studies and Target Identification

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a particular receptor. Such studies are crucial for identifying biological targets and understanding the potential therapeutic effects or mechanisms of action of a compound.

Dopamine (B1211576) Receptor Ligand Binding Affinities

Dopamine receptors are a class of G protein-coupled receptors that are prominent targets in the central nervous system. Research into the binding affinities of isoquinoline (B145761) derivatives at these receptors is extensive. However, specific studies detailing the binding affinities of this compound for any of the dopamine receptor subtypes (D1-D5) were not identified in the reviewed scientific literature. While research has been conducted on structurally related compounds, such as 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) derivatives which have shown strong affinity and selectivity for the D3 receptor, this data cannot be directly extrapolated to this compound. nih.govnih.gov

Sigma Receptor Interactions

Sigma receptors, classified into sigma-1 and sigma-2 subtypes, are involved in various cellular functions and are targets for potential therapeutics in neuropsychiatric disorders and cancer. Many isoquinoline-based structures have been evaluated for their interaction with these receptors. nih.govupenn.edunih.gov Despite this, specific research data on the binding affinity or functional interaction of this compound with either sigma-1 or sigma-2 receptors is not available in the current scientific literature.

Enzyme Inhibition Assays (e.g., Cyclooxygenase, Interleukin-1 Receptor Associated Kinase 4)

Enzyme inhibition assays are used to screen for compounds that can modulate the activity of specific enzymes, which is a common strategy in drug discovery.

Cyclooxygenase (COX): The COX enzymes (COX-1 and COX-2) are key mediators of inflammation. A review of available research did not yield any studies that have specifically tested this compound for its inhibitory activity against COX-1 or COX-2.

Interleukin-1 Receptor Associated Kinase 4 (IRAK4): IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors and interleukin-1 receptors, playing a key role in innate immunity and inflammation. nih.govoncotarget.com While complex isoquinoline-containing molecules have been investigated as IRAK4 inhibitors, there is no published data specifically evaluating this compound in IRAK4 enzyme inhibition assays. nih.gov

Assays for Ligand-Receptor Interactions (e.g., Bioluminescent Binding Assays)

Bioluminescent binding assays represent a modern, non-radioactive method for studying ligand-receptor interactions. These assays offer high sensitivity and are adaptable to high-throughput screening. A search of the scientific literature did not find any published studies that have utilized bioluminescent binding assays to investigate the receptor interaction profile of this compound.

Modulatory Effects on Biological Pathways

Beyond direct receptor or enzyme interactions, chemical compounds can exert effects by modulating complex biological pathways.

Future Research Directions and Potential Applications

Design and Synthesis of Novel 6-Methoxy-7-methylisoquinoline Derivatives for Enhanced Biological Activity

The strategic design and synthesis of novel analogs based on the this compound core is a primary focus for enhancing its therapeutic potential. The inherent biological activity of the isoquinoline (B145761) nucleus can be significantly modulated by the introduction of various functional groups, a principle that has been successfully applied to related structures.

Future synthetic endeavors will likely concentrate on modifications at several key positions of the isoquinoline ring system. Drawing parallels from structure-activity relationship (SAR) studies on analogous compounds, such as 6,7-dimethoxyisoquinoline (B95607) derivatives, it is anticipated that substitutions at the C1 and N2 positions will be particularly fruitful. For instance, the introduction of diverse aryl or alkyl groups at the C1 position can influence interactions with biological targets. Similarly, quaternization or substitution on the nitrogen atom can alter the molecule's electronic properties and solubility, thereby affecting its pharmacokinetic profile.

Several established synthetic methodologies for isoquinoline derivatives, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, can be adapted for the creation of a diverse library of this compound analogs. These classic reactions, along with modern transition metal-catalyzed cross-coupling strategies, provide a robust toolkit for medicinal chemists. For example, palladium-catalyzed reactions can be employed to introduce a variety of substituents at different positions around the isoquinoline core with high efficiency and selectivity.

A key area of investigation will be the exploration of how different substitution patterns on the this compound scaffold impact its biological activity. For instance, in the context of P-glycoprotein (P-gp) inhibition, a target for overcoming multidrug resistance in cancer, the nature and position of substituents on the isoquinoline ring are critical. Research on related 6-methoxy-2-arylquinolines has shown that the presence of a hydroxylmethyl group at the 4-position can be crucial for potent P-gp inhibitory activity. Similar systematic explorations around the this compound framework could lead to the discovery of highly potent and selective biological modulators.

The table below outlines potential synthetic strategies and the rationale behind them for generating novel this compound derivatives.

| Synthetic Strategy | Target Modification | Rationale for Enhanced Biological Activity |

| Bischler-Napieralski Reaction | Introduction of substituents at C1 | Modulate binding affinity to target proteins |

| Pictet-Spengler Reaction | Creation of tetrahydroisoquinoline core | Increase conformational flexibility and improve pharmacokinetic properties |

| N-alkylation/quaternization | Modification at the N2 position | Enhance solubility and alter electronic distribution |

| Palladium-catalyzed cross-coupling | Introduction of diverse functional groups | Fine-tune steric and electronic properties for optimal target interaction |

Comprehensive Mechanistic Elucidation of Biological Actions

A thorough understanding of the molecular mechanisms underlying the biological effects of this compound and its derivatives is paramount for their development as therapeutic agents. While direct mechanistic studies on this specific compound are in their nascent stages, research on structurally similar isoquinolines and quinolines provides a strong foundation for future investigations.

A promising avenue of research is the investigation of this compound derivatives as modulators of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells, as it actively pumps a wide range of chemotherapeutic drugs out of the cell. The isoquinoline scaffold is a known pharmacophore for P-gp inhibition. Therefore, future studies should focus on whether this compound and its analogs can bind to and inhibit the function of P-gp, thereby sensitizing cancer cells to conventional chemotherapy. Techniques such as ATPase assays, fluorescent substrate accumulation assays, and molecular docking studies will be instrumental in elucidating the precise mechanism of P-gp inhibition.

Beyond P-gp, the broader biological targets of this compound need to be explored. High-throughput screening against a panel of kinases, G-protein coupled receptors (GPCRs), and ion channels could reveal novel and unexpected biological activities. Once a primary target is identified, detailed biochemical and cellular assays will be necessary to validate the target and understand the downstream signaling pathways affected by the compound. For example, if a derivative is found to inhibit a specific kinase, further studies would involve determining its binding kinetics, its effect on substrate phosphorylation, and its impact on cellular processes regulated by that kinase.

Exploration of Biosynthetic Engineering for Analog Production

The production of complex natural products and their analogs through biosynthetic engineering in microbial or plant systems offers a sustainable and potentially more efficient alternative to chemical synthesis. The biosynthetic pathway of isoquinoline alkaloids, which are derived from the amino acid tyrosine, is well-characterized, providing a roadmap for the production of this compound and its derivatives.

The core isoquinoline skeleton is synthesized from tyrosine via a series of enzymatic reactions that lead to the formation of (S)-reticuline, a key branch-point intermediate. nih.gov From (S)-reticuline, a diverse array of isoquinoline alkaloids are produced through the action of various tailoring enzymes such as methyltransferases, oxidases, and reductases. Metabolic engineering strategies can be employed to manipulate this pathway to favor the production of specific analogs.

One approach involves the heterologous expression of genes encoding the necessary biosynthetic enzymes in a microbial host like Escherichia coli or Saccharomyces cerevisiae. By introducing the genes for the core isoquinoline pathway along with specific methyltransferases, it may be possible to produce this compound. Furthermore, by introducing novel or mutated tailoring enzymes, a wide range of new-to-nature analogs could be generated. This approach, often referred to as synthetic biology, allows for the rational design of biosynthetic pathways to produce desired molecules.

Another strategy is to use plant cell cultures from species that naturally produce isoquinoline alkaloids, such as Papaver somniferum (opium poppy) or Coptis japonica. These cell cultures can be genetically modified to overexpress key enzymes in the pathway or to introduce new enzymes to generate novel derivatives. For example, the expression of a specific O-methyltransferase could be engineered to achieve the desired methylation pattern on the isoquinoline core.

The table below summarizes potential metabolic engineering strategies for the production of this compound analogs.

| Engineering Strategy | Host System | Key Steps | Potential Outcome |

| Heterologous Expression | E. coli, S. cerevisiae | Introduction of tyrosine-to-reticuline pathway genes and specific methyltransferases. | Production of this compound. |

| Pathway Diversification | E. coli, S. cerevisiae | Introduction of novel tailoring enzymes (e.g., hydroxylases, glycosyltransferases). | Generation of a library of novel this compound derivatives. |

| Plant Cell Culture Engineering | Papaver somniferum, Coptis japonica | Overexpression of key pathway genes; introduction of new methyltransferases. | Increased yield of this compound and production of novel analogs. |

Development of Advanced Analytical Techniques for Detection and Quantification

The development of sensitive and selective analytical methods is crucial for the successful research and development of this compound and its derivatives. These methods are essential for pharmacokinetic studies, metabolism studies, and quality control during synthesis and production.

High-performance liquid chromatography (HPLC) coupled with various detectors is a cornerstone for the analysis of isoquinoline alkaloids. Reversed-phase HPLC with ultraviolet (UV) detection is a common starting point for quantification. However, for complex biological matrices, more selective and sensitive detection methods are required.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace-level quantification of drugs and their metabolites in biological fluids such as plasma and urine. The development of a robust LC-MS/MS method for this compound would involve optimizing the chromatographic separation and the mass spectrometric parameters (e.g., precursor and product ions, collision energy) to achieve high sensitivity and specificity.

Other advanced analytical techniques could also be explored. For instance, ion mobility spectrometry (IMS) offers an additional dimension of separation based on the size and shape of the ions, which can be particularly useful for resolving isomeric compounds. nih.gov Capillary electrophoresis (CE) is another high-resolution separation technique that could be applied to the analysis of charged isoquinoline derivatives.

The development of these analytical methods will be critical for advancing our understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogs, which is a prerequisite for their potential clinical development.

| Analytical Technique | Application | Advantages |

| HPLC-UV | Routine quantification, purity assessment | Simple, robust, widely available |

| LC-MS/MS | Quantification in biological matrices, metabolite identification | High sensitivity, high selectivity, structural information |

| Ion Mobility Spectrometry (IMS) | Separation of isomers, structural analysis | Additional dimension of separation, rapid analysis |

| Capillary Electrophoresis (CE) | Analysis of charged derivatives, high-resolution separation | High efficiency, low sample consumption |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methoxy-7-methylisoquinoline, and how can purity be validated?

- Methodology :

- Synthesis : Utilize methylating agents (e.g., methyl iodide) on precursor compounds like 7-hydroxy-6-methoxyisoquinoline derivatives under basic conditions (e.g., KCO in DMF). This approach aligns with protocols for analogous dihydroisoquinoline derivatives .

- Purity Validation : Employ HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds. Confirm structural integrity via H and C NMR, comparing peaks to reference data (e.g., δ ~2.5 ppm for methyl groups) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use H NMR to resolve methoxy (~3.8–4.0 ppm) and methyl substituents (~2.3–2.7 ppm). C NMR can confirm quaternary carbons in the isoquinoline ring (e.g., C-6 and C-7) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] (expected m/z: ~190.12 for CHNO) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtainable .

Advanced Research Questions

Q. How can conflicting spectral data for this compound in polar vs. nonpolar solvents be resolved?

- Methodology :

- Solvent Effects Analysis : Conduct variable-temperature NMR in solvents like DMSO-d and CDCl to assess hydrogen bonding or aggregation. Compare results with computational models (e.g., DFT calculations for solvated structures) .

- Isomer Differentiation : Investigate potential keto-enol tautomerism or rotational isomers using 2D NMR (e.g., NOESY) to detect through-space correlations .

Q. What experimental designs are optimal for studying the catalytic activity of this compound in heterocyclic reactions?

- Methodology :

- Kinetic Studies : Monitor reaction progress via in situ IR or LC-MS under varying conditions (temperature, catalyst loading). Use Hammett plots to correlate substituent effects with reaction rates .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., 6-Methoxy-7-methyl-d-isoquinoline) to trace mechanistic pathways via H NMR or mass spectrometry .

Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?

- Methodology :

- Meta-Analysis : Apply PRISMA guidelines to systematically compare studies, focusing on variables like assay protocols (e.g., cell lines, IC determination methods). Use statistical tools (e.g., funnel plots) to assess publication bias .

- Dose-Response Validation : Re-evaluate activity in standardized assays (e.g., ATP-based cell viability) with rigorous controls for compound stability and solubility .

Methodological Best Practices

Q. What strategies ensure reproducibility in synthesizing this compound?

- Methodology :

- Detailed Documentation : Follow Beilstein Journal guidelines for experimental sections, including exact molar ratios, reaction times, and purification steps (e.g., column chromatography with silica gel 60) .

- Batch Consistency : Use qNMR to quantify residual solvents and impurities across synthetic batches .

Q. How can computational modeling enhance the study of this compound’s electronic properties?

- Methodology :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Validate with experimental UV-Vis spectra .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) using AMBER or GROMACS to guide structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.